molecular formula C9H11FOS B6287033 (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane CAS No. 2586126-21-6

(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane

Cat. No.: B6287033
CAS No.: 2586126-21-6
M. Wt: 186.25 g/mol
InChI Key: YYJBCANDEFSZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C9H11FOS and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.05146431 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methoxy-4-methyl-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJBCANDEFSZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Modern Organosulfur Chemistry

Organosulfur compounds are integral to various fields, from biochemistry to materials science, due to the unique chemical properties imparted by the sulfur atom. britannica.com The introduction of fluorine into these molecules further expands their utility and has become a significant area of research. acs.org

The synergy between sulfur and fluorine chemistry has led to the development of novel reagents and synthetic strategies. acs.org For instance, the oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organosulfur chemistry, and the presence of a fluorine atom on the aromatic ring can influence the reactivity and selectivity of these processes. organic-chemistry.org

Significance of Fluorinated Aryl Methyl Sulfides in Chemical Synthesis and Materials Science Research

The strategic incorporation of fluorine into aryl methyl sulfides has profound implications for both chemical synthesis and the development of advanced materials.

In the realm of chemical synthesis , fluorinated aryl methyl sulfides serve as versatile building blocks. The sulfur moiety can be readily transformed into other functional groups, such as sulfoxides, sulfones, and sulfoximines, which are prevalent in many biologically active molecules. organic-chemistry.orgscilit.com Furthermore, the aryl sulfide (B99878) linkage itself can be a target for cross-coupling reactions, enabling the construction of more complex molecular architectures. The fluorine atom, in this context, acts as a powerful modulator of reactivity and can influence the regioselectivity of synthetic transformations.

In materials science , the unique properties of fluorinated compounds are highly sought after. Fluorinated poly(arylene ether sulfide)s and their sulfone analogues have been investigated for their potential in optical waveguide applications. researchgate.net These materials often exhibit high thermal stability, good processability, and low optical loss in the infrared region due to the replacement of carbon-hydrogen bonds with carbon-fluorine bonds. researchgate.net The inclusion of sulfide and sulfone groups can also enhance adhesion to substrates like silicon. researchgate.net While research has not specifically named (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane, its structural motifs are consistent with monomers that could be explored for the synthesis of such high-performance polymers.

The table below summarizes some key properties of fluorinated aryl sulfides relevant to their applications:

PropertyInfluence of FluorineSignificance in Research
Electronic Effects Strong electron-withdrawing natureModifies reactivity and acidity of adjacent functional groups.
Lipophilicity Increases lipophilicityCan enhance membrane permeability in biological systems.
Metabolic Stability C-F bond is highly stableBlocks sites of metabolism, increasing the half-life of drug candidates.
Optical Properties Lowers refractive indexUseful in the design of low-loss optical materials.
Thermal Stability High bond energy of C-FContributes to the thermal robustness of polymers and materials.

Overview of Key Academic Research Themes and Methodologies Applied to the Compound

Direct Synthetic Routes and Optimization

Direct synthetic routes to this compound involve the formation of the aryl-sulfur bond in a single key step. Optimization of these routes is crucial for achieving high efficiency and purity.

Metal-Catalyzed Cross-Coupling Approaches for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-S bonds, offering mild reaction conditions and broad substrate scope. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for thiols, represent a premier method for the synthesis of aryl sulfides. wikipedia.orgnih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, a plausible precursor would be 1-bromo-6-fluoro-2-methoxy-3-methylbenzene, which would be coupled with methanethiol (B179389) or its salt.

The general mechanism for palladium-catalyzed C-S bond formation involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-thiolate complex, and reductive elimination to yield the aryl sulfide (B99878) and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos often being employed to facilitate the reductive elimination step. organic-chemistry.orgorganic-chemistry.org

ParameterDescriptionExample Conditions
Aryl Halide1-Bromo-6-fluoro-2-methoxy-3-methylbenzene-
Sulfur SourceMethanethiol or Sodium thiomethoxide-
Palladium CatalystPd(dba)2 or Pd(OAc)21-5 mol%
LigandXantphos, Josiphos, or other bulky phosphine ligands1-10 mol%
BaseNaN(SiMe3)2, K2CO3, or Cs2CO31.5-2.5 equivalents
SolventToluene, Dioxane, or CPME-
TemperatureRoom temperature to 120 °C-

Copper-mediated C-S bond formation, often referred to as the Ullmann condensation, is a classical and still widely used method for the synthesis of aryl sulfides. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.org Modern protocols may utilize soluble copper(I) salts, such as CuI, and ligands like diamines or diols to facilitate the reaction under milder conditions. epa.govmdpi.com

For the target molecule, 1-iodo-6-fluoro-2-methoxy-3-methylbenzene would be a suitable starting material due to the higher reactivity of aryl iodides in Ullmann-type reactions. wikipedia.org The reaction would be carried out with methanethiol or its copper(I) salt.

ParameterDescriptionExample Conditions
Aryl Halide1-Iodo-6-fluoro-2-methoxy-3-methylbenzene-
Sulfur SourceMethanethiol or Copper(I) methanethiolate-
Copper CatalystCuI, Cu2O, or Copper powder5-20 mol% (for catalytic versions)
Ligand (optional)1,10-Phenanthroline, trans-cyclohexane-1,2-diol10-40 mol%
BaseK2CO3, Cs2CO3, or KOH2-3 equivalents
SolventDMF, NMP, or Pyridine-
Temperature100-200 °C-

Recent advances in catalysis have introduced new systems for C-S bond formation. Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium. researchgate.netnih.govacs.orgacs.orgchemrxiv.org Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively couple aryl halides and even aryl triflates with thiols. chemrxiv.org

Photoredox catalysis is another burgeoning area, utilizing visible light to generate reactive radical intermediates under exceptionally mild conditions. rsc.orgunipr.itbeilstein-journals.orgresearchgate.netnih.gov In a possible photoredox cycle for the synthesis of the target compound, a photocatalyst, upon excitation by light, could facilitate the single-electron transfer (SET) process between an aryl halide and a thiol, leading to the formation of the C-S bond.

Nucleophilic Aromatic Substitution on Fluorinated Precursors

Nucleophilic aromatic substitution (SNA) is a powerful method for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.org In the context of synthesizing this compound, a precursor such as 1,2-difluoro-3-methoxy-4-methylbenzene could be employed. The fluorine atom is a good leaving group in SNAr reactions, and the presence of a second fluorine atom and the methoxy (B1213986) group would activate the ring towards nucleophilic attack. researchgate.net

The reaction would proceed by the attack of a methylthiolate nucleophile (e.g., from sodium thiomethoxide) on the carbon atom bearing one of the fluorine atoms. The regioselectivity of the substitution would be influenced by the electronic effects of the substituents on the aromatic ring.

ParameterDescriptionExample Conditions
Aryl Precursor1,2-Difluoro-3-methoxy-4-methylbenzene-
NucleophileSodium thiomethoxide (NaSMe)1.1-1.5 equivalents
SolventDMF, DMSO, or THF-
TemperatureRoom temperature to 100 °C-

Electrophilic Sulfenylation of Substituted Arenes

Electrophilic aromatic substitution is a fundamental reaction in aromatic chemistry. libretexts.orgmasterorganicchemistry.comwikipedia.orgyoutube.com For the synthesis of this compound, an electrophilic sulfenylation approach would involve the reaction of a suitable electrophilic methylthio-containing reagent with 4-fluoro-2-methoxy-1-methylbenzene. The directing effects of the existing substituents (fluoro, methoxy, and methyl groups) would determine the position of the incoming methylthio group. The methoxy group is a strong activating and ortho-, para-director, while the methyl group is also activating and ortho-, para-directing. The fluoro group is deactivating but ortho-, para-directing. The interplay of these directing effects would influence the regioselectivity of the sulfenylation.

A suitable electrophilic reagent could be methyl methanethiosulfonate (B1239399) (CH3S-SO2CH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). rsc.org

ParameterDescriptionExample Conditions
Arene4-Fluoro-2-methoxy-1-methylbenzene-
Electrophilic ReagentMethyl methanethiosulfonate1.0-1.2 equivalents
CatalystAlCl3, FeCl3, or ZnCl21.0-1.5 equivalents
SolventCS2, CH2Cl2, or nitrobenzene-
Temperature0 °C to room temperature-

Electrochemical Synthesis of the Sulfane Moiety

Electrochemical methods offer a modern approach to the synthesis of aryl sulfides, such as "this compound," by facilitating C–S bond formation under mild and controlled conditions. These techniques can proceed without the need for traditional catalysts or oxidants. researchgate.net

A plausible electrochemical route to the target compound could involve the C–H sulfidation of a suitable precursor, such as 1-fluoro-3-methoxy-2-methylbenzene (B2891825), with a methyl-sulfur source like dimethyl disulfide. This direct approach generates aryl sulfides efficiently. researchgate.net The reaction mechanism typically involves the electrochemical generation of a reactive sulfur species that then couples with the aromatic ring. researchgate.net

An alternative electrochemical strategy involves the reaction of an aryl halide, for instance, 1-bromo-6-fluoro-2-methoxy-3-methylbenzene, with a dialkyl disulfide. In this process, a sacrificial magnesium anode and a graphite (B72142) felt cathode can be employed to furnish the aryl sulfide in good yields. organic-chemistry.org This method is noted for its simple reaction conditions and compatibility with various functional groups. organic-chemistry.org

Table 1: Examples of Electrochemical Synthesis of Aryl Sulfides

Aryl Precursor Sulfur Source Conditions Yield
Arenes Disulfides Metal- and oxidant-free electrolysis Good

Synthesis via Functional Group Transformations

Traditional organic synthesis provides several reliable pathways to aryl sulfides through the transformation of other functional groups.

Reduction of Corresponding Sulfoxides or Sulfones

The reduction of a corresponding sulfoxide (B87167), namely (6-fluoro-2-methoxy-3-methylphenyl)(methyl)sulfoxide, presents a direct method for the synthesis of "this compound". A variety of reagents are effective for this deoxygenation. For instance, the combination of triflic anhydride (B1165640) and potassium iodide in acetonitrile (B52724) at room temperature can achieve this transformation with excellent yields and chemoselectivity, tolerating a range of functional groups. organic-chemistry.org

Other effective reducing systems include:

SOCl₂/Ph₃P: This combination in THF at room temperature provides a mild and efficient reduction of sulfoxides to sulfides. organic-chemistry.org

WCl₆/NaI or Zn: Tungsten hexachloride with sodium iodide in acetonitrile or with zinc powder in THF can also be used for this conversion. organic-chemistry.org

Oxalyl chloride/ethyl vinyl ether: This system can be employed for the reduction of sulfoxides on a larger scale. mdpi.com

The choice of reducing agent can be critical to avoid side reactions and ensure high yields. organic-chemistry.org

Table 2: Reagents for the Reduction of Sulfoxides to Sulfides

Reagent System Solvent Temperature Key Features
Triflic anhydride/KI Acetonitrile Room Temperature High yield, chemoselective
SOCl₂/Ph₃P THF Room Temperature Mild conditions
WCl₆/NaI or Zn Acetonitrile or THF Not specified High yields

While less common, the reduction of the corresponding sulfone, (6-fluoro-2-methoxy-3-methylphenyl)(methyl)sulfone, could also yield the desired sulfane, although this transformation requires harsher reducing conditions.

Alkylation of Thiophenol Derivatives

A widely used and versatile method for the synthesis of aryl methyl sulfides is the S-alkylation of the corresponding thiophenol. In this case, the precursor would be 6-fluoro-2-methoxy-3-methylthiophenol. This thiophenol can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, typically in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate.

The alkylation of thiols with alcohols, a more atom-economical approach, can also be employed. thieme-connect.com This reaction can be catalyzed by molecular iodine under mild, air- and moisture-tolerant conditions at room temperature, providing good to excellent yields. thieme-connect.com Alternatively, alkyl halides can be used as catalysts for the dehydrative alkylation of thiols with alcohols, offering a transition metal- and base-free method. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. flinders.edu.au

Solvent-Free and Alternative Solvent Systems

Solvent-free reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use. tandfonline.com The synthesis of thioethers from alcohols and thiols can be achieved under solvent-free conditions using amorphous solid acid catalysts, with high selectivity and yields up to 99%. nih.govd-nb.info Microwave irradiation has also been successfully employed for the catalyst- and solvent-free synthesis of allylic thioethers from allylic alcohols and thiols. tandfonline.comtandfonline.com

When solvents are necessary, the use of greener alternatives is encouraged. For instance, water has been used as a solvent for the copper-catalyzed coupling of aryl iodides with dimethyl disulfide to produce aryl methyl sulfides. organic-chemistry.org The development of sustainable solvents for processes like the synthesis of sulfide electrolytes for batteries further highlights the trend towards environmentally benign reaction media. rsc.org

Catalyst Recyclability and Efficiency

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it reduces waste and lowers the cost of chemical processes. researchgate.net In the context of C-S cross-coupling reactions, bifunctional materials based on semiconductors with an immobilized nickel complex have been developed as recyclable metallaphotocatalysts. researchgate.net These catalysts can be reused without a significant loss of activity. researchgate.net

Similarly, palladium catalysts encapsulated in a polyurea matrix (Pd EnCat™) have shown excellent reusability in Suzuki cross-coupling reactions over numerous cycles. mdpi.com The use of sulfonated phosphine ligands in palladium-catalyzed Heck-Cassar-Sonogashira cross-coupling reactions allows for the recycling of the catalyst solution, increasing the turnover number and frequency. nih.gov Metal-organic frameworks (MOFs) also show promise as recyclable heterogeneous catalysts due to their high surface area and tunable porosity. wikipedia.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-Fluoro-3-methoxy-2-methylbenzene
Dimethyl disulfide
1-Bromo-6-fluoro-2-methoxy-3-methylbenzene
(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfoxide
Triflic anhydride
Potassium iodide
Acetonitrile
Tetrahydrofuran (THF)
Tungsten hexachloride
Sodium iodide
Zinc
Oxalyl chloride
Ethyl vinyl ether
Acetone
(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfone
6-Fluoro-2-methoxy-3-methylthiophenol
Methyl iodide
Dimethyl sulfate
Molecular iodine
Nickel

Oxidation Reactions of the Sulfide Moiety

The sulfur atom in this compound is susceptible to oxidation, a fundamental transformation that can lead to the formation of either the corresponding sulfoxide or sulfone. The degree of oxidation is controllable through the choice of oxidizing agent and reaction conditions.

Selective Oxidation to Sulfoxides

The selective conversion of sulfides to sulfoxides is a common objective in organic synthesis, as sulfoxides are valuable intermediates. This transformation requires mild oxidizing agents to prevent over-oxidation to the sulfone. A variety of reagents have been developed for this purpose, including hydrogen peroxide, often in the presence of a catalyst. For instance, a green and highly selective method for the oxidation of sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid under transition-metal-free and mild conditions, yielding products in excellent yields (90-99%). mdpi.com Another approach involves the use of chloroperoxidase, which can catalyze the enantioselective oxidation of methyl phenyl sulfide to (R)-methyl phenyl sulfoxide. nih.gov

Table 1: Representative Reagents for Selective Sulfide to Sulfoxide Oxidation

Oxidizing AgentCatalyst/ConditionsTypical Selectivity
Hydrogen Peroxide (H₂O₂)Glacial Acetic AcidHigh
Hydrogen Peroxide (H₂O₂)Metal Catalysts (e.g., Fe(NO₃)₃·9H₂O)High
meta-Chloroperoxybenzoic acid (m-CPBA)Stoichiometric, low temperatureGood to High
Sodium periodate (B1199274) (NaIO₄)Methanol/WaterHigh

Complete Oxidation to Sulfones

Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions compared to selective sulfoxidation. Common reagents for this complete oxidation include an excess of hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or Oxone (potassium peroxymonosulfate). For example, α-fluoro sulfides can be oxidized to the corresponding sulfone using Oxone or 3-chloroperbenzoic acid. orgsyn.org

The oxidation of this compound to its sulfone is expected to proceed readily under these conditions. The resulting sulfone, (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfone, would feature a sulfur atom in its highest oxidation state.

Table 2: Common Reagents for the Oxidation of Sulfides to Sulfones

Oxidizing AgentTypical Conditions
Hydrogen Peroxide (H₂O₂)Excess reagent, often with a catalyst
Potassium Permanganate (KMnO₄)Basic or acidic conditions
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/Water
meta-Chloroperoxybenzoic acid (m-CPBA)Excess reagent, room temperature or heating

Mechanistic Investigations of Sulfur Oxidation Pathways

The mechanism of sulfide oxidation by peroxides, such as hydrogen peroxide or peroxy acids, is generally understood to involve a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the peroxide. nih.gov Computational studies on the oxidation of dimethyl sulfide by hydrogen peroxide in aqueous solution suggest a mechanism where the key steps are the breaking of the O-O bond in the peroxide and the formation of the S-O bond. nih.gov The reaction proceeds through a transition state with significant charge separation, which can be stabilized by solvent molecules. nih.gov The reaction is typically second-order, and while the precise mechanism can be complex and subject to solvent and catalyst effects, the fundamental step is the transfer of an oxygen atom to the sulfur. nih.govacs.org

Aromatic Substitution Reactions

The substituted benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr) Patterns

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are governed by the nature of the substituents already present. wikipedia.org The substituents on the ring of this compound have the following directing effects:

-OCH₃ (Methoxy): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

-CH₃ (Methyl): An activating group and an ortho, para-director through inductive effects and hyperconjugation.

-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

-SCH₃ (Methylthio): An activating group and an ortho, para-director, similar to the methoxy group but with a weaker activating effect.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

Nucleophilic aromatic substitution is a less common reaction for simple benzene derivatives but can occur when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org In the case of this compound, the fluorine atom is a potential leaving group for an SNAr reaction. For such a reaction to proceed, the aromatic ring needs to be sufficiently electron-deficient to be attacked by a nucleophile. youtube.com

The presence of the electron-donating methoxy and methyl groups on the ring would generally disfavor a standard SNAr reaction. However, the fluorine atom itself is a good leaving group in nucleophilic aromatic substitution contexts. youtube.com For a nucleophilic substitution to occur at the carbon bearing the fluorine, a strong nucleophile and potentially harsh reaction conditions would likely be necessary. The reaction is more feasible if the ring is further substituted with strong electron-withdrawing groups, which is not the case here. Studies on polyfluoroarenes demonstrate that fluorine atoms can be displaced by nucleophiles, and this reactivity is enhanced by the presence of other electron-withdrawing substituents. nih.gov

Insufficient Data Available to Detail Reactivity and Reaction Mechanisms of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented reactivity and reaction mechanisms for the compound this compound. While the existence of this compound is noted in chemical supplier catalogs, detailed experimental studies outlining its chemical behavior under various conditions are not publicly accessible.

Efforts to gather specific data on the cleavage and formation of its carbon-sulfur (C-S) bonds, its participation in radical reactions involving the sulfane group, transformations of its methoxy and methyl substituents, and its thermochemical and photochemical reactivity did not yield specific research findings. General principles of organic chemistry suggest potential reaction pathways for the functional groups present in the molecule. For instance, the C-S bond could theoretically be cleaved under reductive or oxidative conditions. The sulfane group could potentially undergo oxidation to sulfoxides or sulfones. The methoxy group might be cleaved by strong acids, and the aromatic methyl group could be susceptible to oxidation or halogenation under specific conditions. However, without experimental data, these remain theoretical possibilities.

Similarly, information regarding the thermochemical stability and photochemical reactivity of this compound is not available. Such studies would be necessary to understand its behavior at elevated temperatures or when exposed to electromagnetic radiation.

Due to the absence of published research, a detailed and scientifically accurate article adhering to the requested outline focusing on the specific reactivity of this compound cannot be generated at this time. Further experimental investigation into the chemical properties of this compound is required to provide the detailed insights requested.

Advanced Structural and Conformational Analysis

X-Ray Crystallography for Solid-State Structure Elucidation

As of the current literature survey, a definitive single-crystal X-ray diffraction study for (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane has not been reported. Consequently, empirical data regarding its crystal system, space group, and the specific arrangement of molecules within the crystalline lattice are not available. Such a study would be invaluable for providing precise measurements of bond lengths, bond angles, and torsional angles, as well as for understanding the nature and geometry of intermolecular interactions that govern the crystal packing.

Advanced Spectroscopic Characterization Beyond Identification

While standard spectroscopic methods are used for routine identification, advanced techniques, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for a detailed analysis of the molecule's structure and conformation in solution.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

No published studies were found that specifically detail the electronic structure and bonding of "(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane." Therefore, no data is available for the following subsections.

There are no available data regarding the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound.

Information on the charge distribution and molecular electrostatic potential (MEP) map for this specific molecule has not been reported.

No NBO analysis has been published for "this compound."

Quantum Chemical Calculations of Reactivity and Mechanisms

There is no available research on the quantum chemical calculations of reactivity or reaction mechanisms for this compound.

No computational studies predicting reaction pathways or identifying transition states involving this molecule have been found.

Specific computational models detailing the effects of the fluoro, methoxy (B1213986), and methyl substituents on the reactivity of the phenyl methyl sulfane core of this molecule are not available in the literature.

Studies detailing the conformational energy landscape, including Ab Initio and Density Functional Theory (DFT) calculations of its conformational isomers, were not found. Similarly, there is no available data on the predicted spectroscopic properties of this compound, such as calculated NMR chemical shifts, coupling constants, or predicted vibrational frequencies.

Without access to these fundamental theoretical and computational findings, it is not possible to construct a scientifically accurate and informative article that adheres to the requested detailed outline and includes the required data tables. The generation of such an article would necessitate fabricating data, which would be scientifically unsound.

Therefore, the sections on the exploration of the conformational energy landscape and the prediction of spectroscopic properties for this compound cannot be provided.

Derivatization and Synthesis of Analogues

Synthesis of Structurally Related Aryl Methyl Sulfides

The synthesis of aryl methyl sulfides structurally related to (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane can be achieved through various established and modern cross-coupling methodologies. These methods often involve the formation of a carbon-sulfur bond between a suitably substituted aromatic precursor and a methylthiolating agent.

Transition-metal catalysis, particularly with palladium, copper, and nickel, has proven to be a powerful tool for the synthesis of aryl sulfides. For instance, the Buchwald-Hartwig amination protocol can be adapted for C-S bond formation, coupling an aryl halide (e.g., a substituted fluoro-methoxy-methyl bromobenzene) with methanethiol (B179389) or its synthetic equivalents in the presence of a palladium catalyst and a suitable ligand. Similarly, copper-catalyzed Ullmann-type reactions provide a classic and effective route for the synthesis of aryl methyl sulfides from aryl iodides or bromides. More recent advancements have introduced nickel-catalyzed methodologies, which offer a cost-effective alternative to palladium.

The synthesis of new 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines has been developed, showcasing methods for constructing complex substituted aromatic cores which could be adapted for the synthesis of precursors to novel aryl methyl sulfides. These strategies can help accelerate the development of structure-activity relationships (SAR) for this class of compounds.

For the synthesis of polysubstituted aromatic systems, directed ortho-metalation (DoM) can be a valuable strategy. In a molecule like 1-fluoro-3-methoxy-2-methylbenzene (B2891825), the methoxy (B1213986) group can act as a directing group for lithiation, allowing for the introduction of a methylthio group at a specific position.

A summary of potential synthetic approaches is presented in the table below:

Catalyst SystemAryl PrecursorSulfur SourceKey Features
Palladium/LigandAryl Halide (Br, I)Methanethiol, Sodium thiomethoxideHigh efficiency, broad functional group tolerance
Copper(I) saltsAryl Halide (I)Methanethiol, Dimethyl disulfideClassic method, cost-effective
Nickel/LigandAryl Halide (Cl, Br)Methanethiol, Thiol surrogatesEconomical alternative to palladium
Directed ortho-MetalationSubstituted AreneDimethyl disulfideHigh regioselectivity

Transformation to Analogous Organosulfur Compounds (e.g., Sulfonium (B1226848) Salts)

The sulfur atom in this compound offers a reactive handle for transformation into other classes of organosulfur compounds, most notably sulfonium salts. Aryl methyl sulfides can be readily converted to sulfonium salts through reaction with alkylating agents.

A common method for the synthesis of triarylsulfonium salts involves the reaction of a diaryl sulfoxide (B87167) with an aryl Grignard reagent, followed by metathesis. While this is a two-step process, it can produce high yields and purity. Another approach utilizes the reaction of sulfides or sulfoxides with in situ generated arynes. For electron-rich thioanisoles, direct arylation using diaryliodonium salts in the presence of a copper catalyst is an effective method. The reaction of diaryl sulfoxides with aromatic compounds via a Friedel-Crafts-type reaction can also yield triarylsulfonium salts, particularly for sterically demanding substrates.

The general scheme for the formation of a sulfonium salt from an aryl methyl sulfide (B99878) is as follows:

Ar-S-Me + R-X → [Ar-S(Me)R]⁺X⁻

Where Ar represents the (6-fluoro-2-methoxy-3-methylphenyl) group, R is an alkyl or aryl group, and X is a suitable counterion. The choice of the alkylating agent (R-X) and reaction conditions can be tailored to introduce a variety of substituents on the sulfur atom.

Preparation of Functionalized Derivatives for Further Chemical Exploration

The aromatic ring of this compound provides multiple sites for the introduction of additional functional groups, enabling further chemical exploration and the development of a library of derivatives. The existing substituents will direct the position of new functionalities.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed to introduce new groups onto the phenyl ring. The directing effects of the fluoro, methoxy, and methyl groups will influence the regioselectivity of these reactions. For instance, the methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects will determine the outcome of the substitution.

Furthermore, lithiation of the aromatic ring, potentially directed by the methoxy group, followed by quenching with an electrophile, offers a powerful method for regioselective functionalization. This approach can be used to introduce a wide range of functional groups, including carboxyl, hydroxyl, and amino moieties, which can then serve as handles for further derivatization.

Stereoselective Synthesis of Chiral Analogues (if applicable)

While this compound itself is achiral, it can serve as a prochiral substrate for the synthesis of chiral analogues. The most common approach to introduce chirality at the sulfur center is through asymmetric oxidation of the sulfide to a chiral sulfoxide.

A variety of methods for the asymmetric oxidation of sulfides have been developed, employing chiral reagents or catalysts. These include modified Sharpless asymmetric epoxidation conditions, chiral oxaziridines, and metal complexes with chiral ligands. The steric hindrance around the sulfur atom in the target molecule, due to the ortho-substituents, may influence the efficiency and stereoselectivity of the oxidation.

The synthesis of chiral sulfinamides featuring stereogenic sulfur(IV) centers can be achieved through the selective addition of aryl and alkenyl groups to sulfinylamines, catalyzed by chiral nickel or cobalt complexes under reductive conditions. This method avoids the need for preformed organometallic reagents and allows for the incorporation of a diverse range of groups at the sulfur position.

The development of diastereoselective and chromatography-free syntheses for substituted piperidines, involving nitro-Mannich reactions and ring-closure condensations, showcases strategies for controlling stereochemistry in cyclic systems that could potentially be applied to the synthesis of more complex chiral analogues incorporating the this compound moiety.

The following table summarizes key approaches for stereoselective synthesis:

MethodChiral SourceResulting Chiral CompoundConsiderations
Asymmetric OxidationChiral catalyst (e.g., Ti/DET) or reagentChiral SulfoxideSteric hindrance may affect reactivity and enantioselectivity.
Asymmetric Reductive Arylation/AlkenylationChiral Ni or Co complexChiral SulfinamideVersatile method for introducing various groups at the sulfur center.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block

The structural features of (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane make it a valuable building block in organic synthesis, particularly for the construction of elaborate molecular architectures.

Substituted aromatic sulfides are pivotal intermediates in the synthesis of complex aromatic and heterocyclic compounds. The sulfide (B99878) group can be readily oxidized to sulfoxides and sulfones, which can then participate in a variety of transformations. For instance, the conversion of a sulfide to a sulfone enhances the leaving group ability of adjacent substituents, facilitating nucleophilic aromatic substitution reactions.

Furthermore, the fluorine atom on the aromatic ring can direct ortho-lithiation, allowing for the introduction of additional functional groups. This regioselective functionalization is a powerful tool in the synthesis of highly substituted aromatic compounds. The presence of both fluorine and sulfur offers multiple reaction sites, enabling the construction of diverse heterocyclic systems. For example, fluorinated aromatic compounds are known precursors for the synthesis of fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov The combination of the directing effect of the fluorine and the reactivity of the sulfide moiety can be strategically employed to build complex scaffolds.

Research on related α-fluoro sulfides has shown their utility in fluoro-Pummerer reactions for the synthesis of more complex fluorinated molecules. orgsyn.org While not directly applicable to the aromatic sulfide itself, this highlights the synthetic potential that arises from the interplay between fluorine and sulfur functionalities within a molecule. The development of transition-metal-catalyzed cross-coupling reactions has also expanded the utility of aryl sulfides in C-C and C-heteroatom bond formation, making them versatile precursors for a wide range of complex molecules. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Type
OxidationmCPBA, OxoneAryl sulfoxide (B87167), Aryl sulfone
Nucleophilic Aromatic SubstitutionStrong nucleophileSubstitution of fluorine
Ortho-metalationOrganolithium reagentsRegioselective functionalization
Cross-coupling ReactionsTransition metal catalystsBiaryls, Arylamines, etc.
Cyclization ReactionsVarious reagentsHeterocyclic compounds

In the field of materials science and discovery chemistry, the generation of diverse chemical libraries is crucial for identifying compounds with desired properties. The polysubstituted nature of this compound makes it an excellent starting point for creating a library of related compounds. Each of the substituents—fluoro, methoxy (B1213986), methyl, and methylsulfane—can be chemically modified or used to direct further reactions, leading to a wide array of derivatives.

For example, the methoxy group can be cleaved to a phenol, which can then be further functionalized. The methyl group can undergo radical halogenation, and the methylsulfane group can be elaborated through various C-S bond-forming reactions. The ability to perform selective transformations at different positions on the aromatic ring allows for the systematic variation of the molecular structure, which is a key aspect of building a chemical library for materials discovery. The synthesis of novel ring-disubstituted phenylcyanoacrylates from various substituted benzaldehydes for copolymerization with styrene (B11656) is an example of how such building blocks can be used to create diverse polymer libraries. chemrxiv.org

Potential in Catalysis and Ligand Design (if sulfur or fluorine exhibit coordination properties)

Both sulfur and fluorine atoms can participate in coordination to metal centers, suggesting that this compound could serve as a ligand in organometallic chemistry and catalysis.

The sulfur atom in the methylsulfane group has lone pairs of electrons that can coordinate to transition metals. Aryl sulfides are known to act as ligands in various catalytic systems. nih.gov The nature of the other substituents on the aromatic ring can electronically tune the properties of the sulfur donor atom, thereby influencing the catalytic activity of the resulting metal complex. The steric bulk provided by the ortho-methoxy and methyl groups could also play a role in controlling the coordination geometry and selectivity of a catalyst.

While fluorine is highly electronegative and generally considered a weak coordinator, in certain contexts, it can form interactions with metal centers, particularly in the design of catalysts for specific reactions. The presence of a fluorine atom can also influence the electronic properties of the ligand, which in turn affects the reactivity of the metal center. The field of transition metal coordination chemistry is vast, with ligands playing a crucial role in determining the outcome of catalytic reactions. libretexts.org

Advanced Analytical Methodologies for Chemical Research on the Compound

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic methods are fundamental for the separation and purification of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would depend on the volatility and thermal stability of (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For a compound like this compound, reversed-phase HPLC would likely be the method of choice.

A hypothetical HPLC method could involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an aqueous component (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and reasonable analysis time. Detection could be achieved using a UV detector, set to a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Hypothetical HPLC Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Assuming this compound is sufficiently volatile and thermally stable, GC would be a powerful technique for its analysis, offering high resolution and sensitivity.

A typical GC method would utilize a capillary column with a nonpolar or moderately polar stationary phase, such as a polysiloxane-based phase. The choice of the stationary phase would be critical to achieve separation from any impurities or related compounds. Temperature programming, where the column temperature is gradually increased, would be necessary to elute the compound in a reasonable time with good peak shape. Detection could be performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification.

Hypothetical GC Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector FID at 300 °C or MS
Injection Mode Split (e.g., 50:1)

Quantitative Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are invaluable for elucidating reaction mechanisms and kinetics. For this compound, UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative.

Quantitative UV-Vis spectroscopy could be used to monitor the progress of a reaction involving the compound by measuring the change in absorbance at a specific wavelength over time. This would allow for the determination of reaction rates and orders.

NMR spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed structural information and could be used to identify intermediates and products in a reaction mixture. By taking spectra at different time points, the kinetics of the reaction could also be followed. For example, the disappearance of a specific proton signal corresponding to the starting material and the appearance of new signals corresponding to the product could be quantified.

Future Research Directions and Challenges

Exploration of Novel and More Efficient Synthetic Pathways

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the direct introduction of the methylthio group onto a pre-functionalized 1-fluoro-3-methoxy-2-methylbenzene (B2891825) core would be a significant advancement. This could involve transition-metal-catalyzed C-H sulfenylation, which would offer a more convergent and efficient approach compared to traditional methods that build the aromatic ring from simpler precursors.

Orthogonal Synthetic Strategies: The design of synthetic pathways that allow for the selective and sequential introduction of the different functional groups is crucial. This would involve the use of protecting groups and directing groups to control regioselectivity during electrophilic or nucleophilic aromatic substitution reactions.

Flow Chemistry Approaches: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions involving fluorinating agents or reactive intermediates.

Synthetic Strategy Potential Advantages Key Challenges
Late-Stage C-H SulfenylationIncreased efficiency, reduced step countRegioselectivity control, catalyst development
Orthogonal FunctionalizationHigh degree of synthetic flexibilityComplex multi-step sequences, protecting group chemistry
Flow ChemistryEnhanced safety, scalability, and reproducibilityInitial setup costs, optimization of reaction parameters

Deeper Mechanistic Understanding of Complex Transformations

The interplay of the electron-donating methoxy (B1213986) and methyl groups with the electron-withdrawing fluorine atom, along with the sulfur-containing substituent, creates a nuanced electronic environment on the aromatic ring. A deeper understanding of the mechanisms governing the reactions of "(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane" is essential for predicting its reactivity and designing new transformations.

Future mechanistic studies could focus on:

Electrophilic Aromatic Substitution (SEAr): Investigating the regioselectivity of SEAr reactions is critical. The directing effects of the existing substituents will compete, and understanding the factors that govern the position of incoming electrophiles is a key challenge. For instance, the activating methoxy group and the deactivating but ortho-, para-directing fluorine atom will exert opposing influences. nih.govresearchgate.netwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): While the ring is generally electron-rich, the presence of the fluorine atom could allow for SNAr reactions under specific conditions, particularly if further electron-withdrawing groups are introduced. Mechanistic studies could elucidate whether such reactions proceed via a classical stepwise Meisenheimer complex or a concerted pathway. nih.gov

Oxidation and Reduction Chemistry: The methylthio group is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone. Understanding the kinetics and mechanisms of these oxidation reactions, as well as the subsequent reactivity of the oxidized products (e.g., in Pummerer-type reactions), will be important. orgsyn.orgacs.org

Development of Sustainable and Environmentally Benign Chemical Processes

In line with the principles of green chemistry, future research should prioritize the development of sustainable synthetic methods for "this compound" and its derivatives. acs.orgnih.gov

Key aspects of this research will include:

Catalytic Systems: The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. This includes the use of transition-metal catalysts for cross-coupling and C-H functionalization reactions, as well as organocatalysis and biocatalysis. mdpi.comworldpharmatoday.com

Benign Solvents and Reaction Media: The exploration of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds (VOCs) will be a critical area of focus. researchgate.net

Atom Economy and Waste Valorization: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is essential. nih.gov Additionally, exploring the use of sulfur as an industrial byproduct in the synthesis of this and other organosulfur compounds represents an opportunity for waste valorization. rsc.org

Green Chemistry Principle Application in Synthesis Potential Impact
CatalysisUse of transition-metal, organo-, or biocatalystsReduced waste, milder reaction conditions
Safer SolventsReplacement of VOCs with water or bio-solventsReduced environmental pollution and health hazards
Atom EconomyDesigning convergent and C-H functionalization pathwaysMinimized byproduct formation
Waste ValorizationUtilization of industrial byproduct sulfurCircular economy approach, reduced landfill

Advanced Theoretical Modeling for Predictive Chemical Outcomes

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating discovery. nih.govmdpi.com

Future theoretical studies on "this compound" could involve:

Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of various reactions, allowing for the determination of transition state structures and activation energies. This can help in predicting the feasibility and selectivity of different synthetic transformations.

Prediction of Spectroscopic and Physicochemical Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of the compound and its derivatives. Furthermore, properties such as lipophilicity and electronic characteristics can be modeled to predict the behavior of these molecules in different environments. scirp.org

Discovery of Novel Non-Biological Academic Applications

While the biological applications of organofluorine and organosulfur compounds are well-documented, the unique combination of functional groups in "this compound" makes it an intriguing candidate for exploration in non-biological academic fields. acs.orgworktribe.comnih.gov

Potential areas for future investigation include:

Materials Science: Thioanisole derivatives have been investigated for their potential in molecular electronics due to the ability of the sulfur atom to anchor to metal surfaces. acs.org The specific substitution pattern of the target compound could modulate the electronic properties of such molecular junctions.

Functional Polymers: The compound could serve as a monomer or a functional building block for the synthesis of novel polymers with tailored properties, such as thermal stability, refractive index, or chemical resistance, stemming from the presence of the fluoro and thioether groups. chemrxiv.orgchemrxiv.org

Ligand Design for Catalysis: The sulfur atom, in conjunction with the aromatic ring, could act as a ligand for transition metals. The electronic and steric properties of the ligand could be fine-tuned by the substituents on the ring, potentially leading to new catalysts for a variety of organic transformations.

Q & A

Q. What are the critical structural features of (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane that influence its chemical reactivity?

The compound’s reactivity is governed by its electron-withdrawing fluoro substituent at position 6, the electron-donating methoxy group at position 2, and the methylthio (-SMe) group. These substituents create a polarized aromatic system, enhancing electrophilic substitution at electron-rich positions (e.g., para to the methoxy group). The steric hindrance from the 3-methyl group may limit accessibility for certain reactions. Structural analogs like (4-fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane (CAS 2387349-14-4, C₉H₁₁FOS) demonstrate similar electronic profiles .

Q. What synthetic strategies are effective for preparing this compound?

A two-step approach is common:

Fluorination : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF in DMSO at 120°C) on a chloro- or nitro-precursor.

Methylthio Incorporation : React a thiophenol intermediate with methyl iodide or dimethyl sulfate under basic conditions.
Key optimization parameters include temperature control (60–80°C for methylation) and stoichiometric excess of methylating agents to minimize disulfide byproducts. Boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can facilitate Suzuki couplings for ring functionalization .

Q. How should researchers purify and store this compound to ensure stability?

  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
  • Storage : Protect from light and moisture at -20°C under inert gas (N₂ or Ar). Stability studies on analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine suggest degradation via hydrolysis of the methylthio group under acidic/alkaline conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), methylthio (δ ~2.5 ppm), and aromatic protons (split by fluorine coupling).
  • HRMS : Confirm molecular weight (C₉H₁₁FOS; expected [M+H]⁺ = 187.059).
  • IR : Detect S-C stretching (~650 cm⁻¹) and C-F vibrations (~1,200 cm⁻¹). Cross-reference with analogs in spectral databases .

Advanced Research Questions

Q. How can sulfane sulfur species derived from this compound be quantified in biological matrices?

Three validated methods:

Cyanolysis : React with CN⁻ under alkaline conditions (pH 8.5–10) to form SCN⁻, measured via UV at 460 nm after Fe³⁺ complexation.

DTT Reduction : Convert sulfane sulfur to H₂S, trapped with monobromobimane and quantified via HPLC.

Fluorescent Probes : Use SSP2, which undergoes sulfane sulfur-mediated cyclization to emit fluorescence (λₑₓ/ₑₘ = 488/525 nm). SSP2 enables real-time, non-destructive detection in live cells .

Q. How do pH and temperature affect the stability of this compound?

  • pH Stability : Perform kinetic studies in buffered solutions (pH 2–12). At pH < 4, protonation of the sulfur atom accelerates hydrolysis. At pH > 10, nucleophilic attack by OH⁻ degrades the methylthio group.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C). Store samples at -20°C to prevent radical-mediated oxidation .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

  • Case Study : If methylation yields vary (e.g., 70–90%), analyze reaction intermediates via LC-MS to identify competing pathways (e.g., disulfide formation).
  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and reagent ratios to map optimal conditions. Use ³¹P NMR (for phosphine trapping agents) or ¹⁹F NMR to track fluorine-containing intermediates .

Q. What mechanistic insights can be gained from studying its reactivity with nucleophiles?

  • Thiol-Disulfide Exchange : React with glutathione (GSH) to assess redox activity. Monitor via Ellman’s assay (DTNB) for free thiols.
  • Phosphine Trapping : Use P2 phosphine reagent (δ -8.6 ppm in ³¹P NMR) to trap sulfane sulfur intermediates. Reaction completion within 15 min confirms high reactivity .

Q. How does this compound interact with biological targets, and what assays are suitable for validation?

  • Cellular Uptake : Use fluorescent analogs or isotopic labeling (³⁵S) with scintillation counting.
  • Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) via fluorogenic substrates. Compare IC₅₀ values with controls like E-64.
  • Oxidative Stress Assays : Measure ROS production in HEK-293 cells using DCFH-DA. Correlate with sulfane sulfur levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.